N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic structure containing a sulfur atom . This core is substituted with various functional groups including a benzyl group, a carbamoyl group, and a 3-methylisoxazole-5-carboxamide group.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available literature, compounds with similar structures have been studied. For example, the Suzuki–Miyaura coupling reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .Scientific Research Applications
Synthesis and Antipsychotic Potential
- Synthesis and Evaluation as Antipsychotic Agents : Heterocyclic analogues, including carboxamides similar to the specified compound, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds were tested for their binding to dopamine and serotonin receptors and their ability to antagonize specific responses in mice, indicating potential antipsychotic activity (Norman et al., 1996).
Synthesis of Novel Derivatives
- Synthesis of Pyridothienopyrimidines and Related Systems : Research has involved synthesizing novel derivatives related to the specified compound, including pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles. These efforts contribute to expanding the chemical diversity of compounds within this class (Bakhite et al., 2005).
Potential Anti-Inflammatory Agents
- Synthesis for Anti-Inflammatory Potential : Compounds structurally related to the specified molecule have been synthesized and identified based on their reported anti-inflammatory activity, indicating a potential application in this field (Moloney, 2001).
Reactions with Other Chemical Entities
- Reaction with Ortho-Formylbenzoic Acid : Research has explored the reactions of secondary aminothieno[2,3-b]pyridine-2-carboxamides, a class related to the specified compound, with other chemicals like ortho-formylbenzoic acid, leading to the formation of complex molecules with potential pharmacological significance (Vasilin et al., 2015).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity Evaluation : Studies have synthesized and evaluated the antimicrobial activity of derivatives structurally related to the specified compound, indicating their potential application in combating microbial infections (Kolisnyk et al., 2015).
Antitumor Activity
- Investigation of Antitumor Activity : Synthesis of related compounds has been conducted to investigate their antitumor activities, showing significant potential in this field. Some synthesized derivatives have shown a high ability to inhibit the in vitro growth of human tumor cells (Ostapiuk et al., 2017).
Anticancer Activity
- Synthesis and Anticancer Activity : Various biological activities, including anticancer activity, have been reported for derivatives similar to the specified compound, expanding the scope of potential pharmacological applications (Rao et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to target theCystic Fibrosis Transmembrane Conductance Regulator (CFTR) . The CFTR is a protein that regulates the components of sweat, digestive fluids, and mucus. Mutations in the CFTR gene can lead to diseases like cystic fibrosis .
Mode of Action
It’s known that similar compounds can act aspotentiators , which enhance the gating function of the CFTR channel . Potentiators can increase the time that the channel is open, allowing more ions to pass through, which can help restore CFTR function .
Pharmacokinetics
The optimization of potency, efficacy, and pharmacokinetic profile of similar compounds has been described .
Result of Action
Similar compounds have shown to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests potential anti-fibrotic activity.
Properties
IUPAC Name |
N-(6-benzyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S.ClH/c1-12-9-15(27-23-12)19(26)22-20-17(18(21)25)14-7-8-24(11-16(14)28-20)10-13-5-3-2-4-6-13;/h2-6,9H,7-8,10-11H2,1H3,(H2,21,25)(H,22,26);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYCHQALAHQJSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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